molecular formula C15H14N3S B601859 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 1533519-84-4

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B601859
CAS No.: 1533519-84-4
M. Wt: 267.35
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Description

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is known for its unique structure, which includes a cyclopropyl group attached to a naphthalene ring, and a triazole ring with a thione group

Preparation Methods

The synthesis of 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of 4-cyclopropylnaphthalene-1-carboxylic acid with thiosemicarbazide, followed by cyclization to form the triazole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions:

Scientific Research Applications

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. For instance, in the treatment of gout, the compound inhibits uric acid reabsorption transporters such as URAT1 and OAT4. This inhibition reduces serum uric acid levels by preventing the reuptake of uric acid from the renal tubules . The compound’s structure allows it to bind effectively to these transporters, blocking their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group and the thione group, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c19-15-17-16-9-18(15)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-10H,5-6H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYFJMMSOUURSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C=NNC4=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001151159
Record name 4-(4-Cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533519-84-4
Record name 4-(4-Cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1533519-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-cyclopropyl-1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.243.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What are the advantages of the novel synthesis method for 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione described in the research?

A: The research presents a novel synthesis method for this compound using carbon disulfide instead of thiophosgene. [] This substitution is significant because thiophosgene is known for its high toxicity. [] The new method boasts several advantages:

  • Improved Yield: The research specifically focuses on improving the yield of 3-amino-4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione (compound 7), a crucial intermediate in the synthesis of lesinurad. [] The new route starting from 4-cyclopropylnaphthalen-1-yl isothiocyanate (compound 4) significantly improves the yield of compound 7. [] This increased efficiency is valuable for the overall production of lesinurad.

Q2: What analytical techniques were used to characterize the synthesized this compound (lesinurad)?

A: The synthesized lesinurad was characterized using the following spectroscopic techniques: []

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